3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol

Description

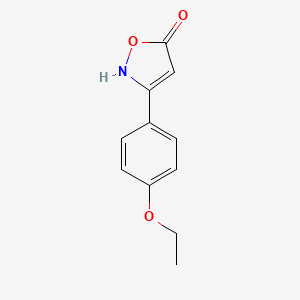

3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a hydroxyl group. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 221.21 g/mol.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)15-12-10/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTPWKCRTGNFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzohydroxamic acid with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol. Research has shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study demonstrated that benzoxazole derivatives displayed promising antibacterial activity against Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Activity Assessment

In a comparative study, the minimal inhibitory concentration (MIC) values for related oxazole derivatives were measured. The results indicated that certain derivatives showed potent activity against Sarcina lutea and E. coli, with MIC values as low as 0.020 mg/ml for the most effective compounds .

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| This compound | Sarcina lutea | 0.020 |

| E. coli | 0.039 | |

| P. hauseri | 0.625 |

Anticancer Activity

The anticancer properties of oxazole derivatives have been extensively studied, particularly in targeting specific cancer cell lines. For example, compounds derived from natural products have shown selective antiproliferative activity against triple-negative breast cancer (TNBC) cell lines .

Case Study: Structure-Activity Relationship

In a study focusing on the LAR subtype of TNBC, several oxazole derivatives were synthesized and evaluated for their cytotoxic effects using the sulforhodamine B (SRB) assay. The results indicated that specific modifications in the oxazole structure could enhance potency against MDA-MB-453 cells .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | MDA-MB-453 | 11 |

| HCC70 | Not Applicable |

Mechanistic Insights and Molecular Docking Studies

Understanding the mechanism of action for these compounds is crucial for their development as therapeutic agents. Molecular docking studies have been employed to elucidate the binding interactions between oxazole derivatives and their biological targets.

Docking Study Findings

Molecular docking studies indicated favorable binding affinities of oxazole derivatives to DNA gyrase, a critical enzyme involved in bacterial DNA replication . The binding energies observed suggest that structural modifications can significantly influence antimicrobial efficacy.

Synthesis and Environmental Considerations

The synthesis of this compound has been explored through various methods, including green chemistry approaches that minimize environmental impact. For instance, mechanochemical processes have been developed to enhance yield while reducing solvent use .

Synthesis Protocol

A notable synthesis method involves:

- Mixing 4-ethoxybenzaldehyde with appropriate reagents.

- Employing sodium hydroxide as a catalyst.

- Isolating the product through recrystallization.

This method not only yields high purity but also adheres to sustainable practices by minimizing waste.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations:

Substituent Effects :

- The ethoxy group in this compound increases electron-donating capacity compared to electron-withdrawing groups like chlorine in or methyl in . This may enhance stability in polar environments.

- Hydroxyl vs. Ester/Ketone : The -OH group enables hydrogen bonding, influencing solubility and crystal packing, whereas ester/ketone groups (e.g., in ) favor reactivity in nucleophilic acyl substitutions.

Molecular Weight Trends :

Hydrogen Bonding and Crystallographic Behavior

- This compound: The hydroxyl group likely participates in O–H···N/O hydrogen bonds, similar to the hydroxyl-containing compound in , which forms a monoclinic crystal system (space group P21/c) with β = 93.058° .

- Graph Set Analysis : As per , hydrogen-bonding patterns (e.g., chains, rings) dictate supramolecular assembly. For example, the benzofuran derivative in exhibits layered packing due to intermolecular H-bonds, while ester-containing analogs () may adopt less ordered structures due to reduced H-bonding capacity.

Physicochemical Properties

- Solubility: The hydroxyl and ethoxy groups in this compound suggest moderate solubility in polar solvents (e.g., ethanol, DMSO), contrasting with the lipophilic ethyl ester derivatives (e.g., ).

- Thermal Stability : Methyl and halogen substituents (e.g., ) typically enhance thermal stability compared to ethoxy groups, which may decompose at lower temperatures due to the labile ether linkage.

Biological Activity

3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol is a compound of interest due to its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an oxazole ring substituted with a 4-ethoxyphenyl group. This configuration is believed to enhance its lipophilicity and bioavailability, which are critical factors in pharmacology.

Anticancer Properties

Research indicates that compounds with oxazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazole can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with tubulin polymerization.

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Induction of apoptosis |

| This compound | MCF7 (breast cancer) | TBD | Inhibition of tubulin polymerization |

Case Study : In a study focused on the cytotoxic effects of oxazole derivatives against various cancer cell lines, it was noted that compounds similar to this compound demonstrated potent activity against A549 and MCF7 cells. The GI50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Research Findings : A study assessing the antimicrobial efficacy of benzoxazole derivatives reported that compounds structurally related to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The best activity was observed against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial action .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Apoptosis Induction : Compounds with similar structures have been shown to activate caspases involved in the apoptotic pathway.

- Tubulin Inhibition : The interference with microtubule dynamics is a common mechanism among many anticancer agents.

- Antimicrobial Activity : The interaction with bacterial cell membranes or inhibition of essential enzymes may contribute to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors like 4-ethoxyphenyl-substituted nitriles or hydroxylamine derivatives. Reaction conditions such as solvent polarity (e.g., ethanol or dichloromethane), temperature (80–120°C), and catalysts (e.g., Lewis acids) significantly affect yield. For example, using microwave-assisted synthesis can reduce reaction time and improve purity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the oxazole core.

Q. How can crystallographic tools like SHELX and WinGX resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL (part of the SHELX suite) refines atomic positions and thermal parameters, addressing ambiguities in the oxazole ring geometry or ethoxyphenyl orientation. WinGX integrates visualization and refinement modules, enabling hydrogen-bonding pattern analysis (e.g., O–H···N interactions) to validate the 3D structure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) identifies substituent patterns, with the oxazol-5-ol proton appearing as a deshielded singlet (δ 10–12 ppm). IR spectroscopy confirms hydroxyl (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can contradictory bioactivity data for oxazole derivatives be systematically addressed?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurity interference. Design dose-response studies with rigorous controls (e.g., pure compound vs. crude product) and orthogonal assays (e.g., enzymatic inhibition and cell viability). Use HPLC to confirm compound stability under assay conditions .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock/Vina) models binding to proteins like kinases or receptors. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites, aiding in rational drug design. MD simulations assess binding stability over time .

Q. How do hydrogen-bonding patterns influence the crystal packing and solubility of this compound?

- Methodological Answer : Graph set analysis (Etter’s rules) classifies O–H···N/O hydrogen bonds into discrete motifs (e.g., chains or rings). Strong intermolecular interactions often reduce solubility; co-crystallization with hydrophilic coformers (e.g., cyclodextrins) can enhance bioavailability .

Q. What mechanistic insights explain the regioselectivity of oxazole ring formation during synthesis?

- Methodological Answer : Kinetic studies (e.g., monitoring via in-situ IR) and isotopic labeling (¹⁵N) track intermediate formation. Computational studies (DFT) reveal activation energies for competing pathways, favoring 1,2-oxazole over 1,3-isomers due to lower transition-state energy in cyclization .

Q. How can advanced NMR techniques (e.g., NOESY or HSQC) resolve stereochemical uncertainties in derivatives?

- Methodological Answer : NOESY correlates spatial proximity of protons (e.g., ethoxyphenyl substituents), while HSQC links ¹H and ¹³C signals to assign quaternary carbons. Dynamic NMR experiments at variable temperatures analyze conformational exchange in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.